molecular formula C8H8BrFO2S B6193174 3-(1-bromoethyl)benzene-1-sulfonyl fluoride CAS No. 2751621-16-4

3-(1-bromoethyl)benzene-1-sulfonyl fluoride

Cat. No.: B6193174
CAS No.: 2751621-16-4
M. Wt: 267.1
InChI Key:
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Description

3-(1-bromoethyl)benzene-1-sulfonyl fluoride: is an organosulfur compound characterized by the presence of a bromoethyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzene-1-sulfonyl fluoride and 1-bromoethane.

    Reaction Conditions: The reaction involves the electrophilic substitution of the benzene ring with the bromoethyl group. This can be achieved under mild conditions using a suitable catalyst, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane (CH₂Cl₂).

    Procedure: The benzene-1-sulfonyl fluoride is dissolved in dichloromethane, and 1-bromoethane is added dropwise. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(1-bromoethyl)benzene-1-sulfonyl fluoride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group.

    Oxidation and Reduction: The sulfonyl fluoride group can participate in redox reactions, although these are less common.

    Addition Reactions: The benzene ring can undergo electrophilic addition reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols, which can replace the bromo group.

    Catalysts: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are often used to facilitate reactions.

    Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are commonly used solvents.

Major Products

    Amines: Reaction with primary or secondary amines can yield substituted amines.

    Thiols: Reaction with thiols can produce thioethers.

    Alcohols: Reaction with alcohols can form ethers.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-bromoethyl)benzene-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable bonds with biological targets makes it a candidate for the development of enzyme inhibitors and other therapeutic agents.

Industry

In the chemical industry, it is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 3-(1-bromoethyl)benzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is particularly reactive towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonyl fluoride: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(1-chloroethyl)benzene-1-sulfonyl fluoride: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and selectivity.

    3-(1-iodoethyl)benzene-1-sulfonyl fluoride: Contains an iodo group, which is more reactive than the bromo group, but less commonly used due to higher cost and lower availability.

Uniqueness

3-(1-bromoethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability

Properties

CAS No.

2751621-16-4

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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